molecular formula C6H10ClNO B13480288 1-(4-Methylfuran-3-yl)methanamine hydrochloride

1-(4-Methylfuran-3-yl)methanamine hydrochloride

Cat. No.: B13480288
M. Wt: 147.60 g/mol
InChI Key: SXBHDNMJJDUQKI-UHFFFAOYSA-N
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Description

1-(4-Methylfuran-3-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H10ClNO. It is a derivative of furan, a heterocyclic aromatic compound, and contains a methyl group at the 4-position of the furan ring. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylfuran-3-yl)methanamine hydrochloride typically involves the reaction of 4-methylfuran with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylfuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylfuran-3-carboxylic acid.

    Reduction: Formation of 4-methylfuran-3-ylmethanol.

    Substitution: Formation of various substituted amines depending on the electrophile used.

Scientific Research Applications

1-(4-Methylfuran-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylfuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylfuran-2-yl)methanamine hydrochloride
  • 1-(4-Methylthiophen-3-yl)methanamine hydrochloride
  • 1-(4-Methylpyrrole-3-yl)methanamine hydrochloride

Uniqueness

1-(4-Methylfuran-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

(4-methylfuran-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H9NO.ClH/c1-5-3-8-4-6(5)2-7;/h3-4H,2,7H2,1H3;1H

InChI Key

SXBHDNMJJDUQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1CN.Cl

Origin of Product

United States

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